molecular formula C8H8FNO2 B13417353 Acetamide, N-(4-fluorophenyl)-N-hydroxy- CAS No. 38373-19-2

Acetamide, N-(4-fluorophenyl)-N-hydroxy-

Cat. No.: B13417353
CAS No.: 38373-19-2
M. Wt: 169.15 g/mol
InChI Key: WECXQXILSTUVAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N-(4-fluorophenyl)-N-hydroxy- is an organic compound with the molecular formula C8H8FNO2 It is a derivative of acetamide where the hydrogen atom of the amide group is replaced by a 4-fluorophenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-fluorophenyl)-N-hydroxy- typically involves the reaction of 4-fluoroaniline with acetic anhydride to form N-(4-fluorophenyl)acetamide. This intermediate is then subjected to hydroxylation using appropriate reagents such as hydrogen peroxide or hydroxylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include steps for the recovery and recycling of reagents to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-fluorophenyl)-N-hydroxy- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetamide, N-(4-fluorophenyl)-N-hydroxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of Acetamide, N-(4-fluorophenyl)-N-hydroxy- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The hydroxyl group can form hydrogen bonds with target proteins, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

    Acetanilide: Similar structure but lacks the fluorine and hydroxyl groups.

    4-Fluoroacetanilide: Similar but lacks the hydroxyl group.

    N-(4-fluorophenyl)acetamide: Similar but lacks the hydroxyl group.

Uniqueness

Acetamide, N-(4-fluorophenyl)-N-hydroxy- is unique due to the presence of both the fluorine and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Properties

CAS No.

38373-19-2

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

N-(4-fluorophenyl)-N-hydroxyacetamide

InChI

InChI=1S/C8H8FNO2/c1-6(11)10(12)8-4-2-7(9)3-5-8/h2-5,12H,1H3

InChI Key

WECXQXILSTUVAR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC=C(C=C1)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.